molecular formula C9H9BrN2O2 B1429918 Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate CAS No. 1250443-89-0

Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate

Cat. No.: B1429918
CAS No.: 1250443-89-0
M. Wt: 257.08 g/mol
InChI Key: UNTJFTYLMTYCGQ-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate” is a chemical compound with the molecular formula C9H9BrN2O2 and a molecular weight of 257.08 g/mol . It is available for purchase from various chemical suppliers .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, a related compound, a triazole-pyrimidine hybrid, was synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 257.08 g/mol . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antiviral Activity

  • Synthesis of Antiviral Compounds: Research shows the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines substituted at position 5, including compounds with a cyclopropyl group. These compounds have been evaluated for their antiviral activity, particularly against retroviruses. The study found significant inhibitory effects on retrovirus replication in cell culture, highlighting potential applications in antiviral drug development (Hocková et al., 2003).

Synthesis of Pharmaceutical Intermediates

  • Dopamine and Serotonin Receptors Antagonists: An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key intermediate in the development of antagonists for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors, has been described. This underlines the compound's importance in synthesizing molecules with potential therapeutic applications in neurological disorders (Hirokawa et al., 2000).

Chemical Synthesis and Characterization

  • Crystal Structure and Cytotoxicity

    The synthesis and characterization of novel compounds through solvent and copper ion-induced synthesis have been explored, with findings on their crystal structures and evaluation of cytotoxic effects against various tumor cell lines. This work illustrates the compound's utility in developing new chemical entities with potential antitumor properties (Huang et al., 2017).

  • Regioselectivity in Synthesis

    Studies have also focused on the regioselective displacement reactions involving 5-bromo-2,4-dichloro-6-methylpyrimidine, demonstrating the compound's relevance in synthesizing specific aminopyrimidines with defined structural features (Doulah et al., 2014).

Properties

IUPAC Name

methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-14-9(13)7-6(10)4-11-8(12-7)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTJFTYLMTYCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857179
Record name Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250443-89-0
Record name Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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